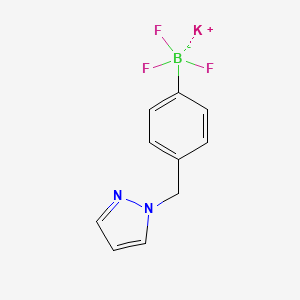
Potassium 4-((1H-pyrazol-1-yl)mthyl)phenyltrifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 4-((1H-pyrazol-1-yl)methyl)phenyltrifluoroborate is a chemical compound with the molecular formula C10H9BF3KN2 and a molecular weight of 264.10 g/mol . This compound is part of the pyrazole family, which is known for its wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing pyrazoles is through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds . This reaction can be carried out under mild conditions, often using bromine as an oxidizing agent to form the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclocondensation reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 4-((1H-pyrazol-1-yl)methyl)phenyltrifluoroborate can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atoms of the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine, reducing agents such as hydrogen gas, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Wissenschaftliche Forschungsanwendungen
Potassium 4-((1H-pyrazol-1-yl)methyl)phenyltrifluoroborate has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of Potassium 4-((1H-pyrazol-1-yl)methyl)phenyltrifluoroborate involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The trifluoroborate group can also play a role in enhancing the compound’s stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazole: A simple five-membered ring with two nitrogen atoms, used as a scaffold in many bioactive compounds.
Pyrazoline: A reduced form of pyrazole, often found in pharmaceutical compounds.
Indazole: A benzo-fused derivative of pyrazole, known for its diverse biological activities.
Uniqueness
Potassium 4-((1H-pyrazol-1-yl)methyl)phenyltrifluoroborate is unique due to the presence of the trifluoroborate group, which imparts distinct chemical properties such as increased stability and reactivity in various reactions .
Eigenschaften
IUPAC Name |
potassium;trifluoro-[4-(pyrazol-1-ylmethyl)phenyl]boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BF3N2.K/c12-11(13,14)10-4-2-9(3-5-10)8-16-7-1-6-15-16;/h1-7H,8H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDHWQOLBFFDIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)CN2C=CC=N2)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BF3KN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














